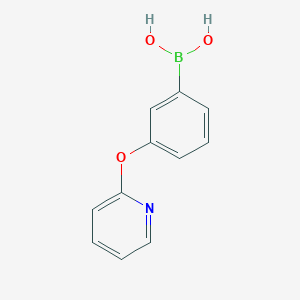

(3-(Pyridin-2-yloxy)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-pyridin-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO3/c14-12(15)9-4-3-5-10(8-9)16-11-6-1-2-7-13-11/h1-8,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDBOPZAKSVBGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC2=CC=CC=N2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (3-(Pyridin-2-yloxy)phenyl)boronic acid – Structural Dynamics and Synthetic Utility

This technical guide details the structural characteristics, physicochemical properties, and synthetic methodologies for (3-(Pyridin-2-yloxy)phenyl)boronic acid , a critical intermediate in medicinal chemistry.

Executive Summary

This compound (CAS 2040475-93-0 ) is a bifunctional organoboron scaffold featuring a Lewis-acidic boronic acid moiety and a Lewis-basic pyridine ring, linked via an ether bridge. This "push-pull" electronic structure makes it a versatile building block for Suzuki-Miyaura cross-coupling reactions, particularly in the synthesis of kinase inhibitors and biaryl ether pharmacophores. Its unique ability to form intramolecular N→B coordination complexes influences its solubility, stability, and reactivity profiles compared to standard phenylboronic acids.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | [3-(Pyridin-2-yloxy)phenyl]boronic acid |

| CAS Number | 2040475-93-0 |

| Molecular Formula | C₁₁H₁₀BNO₃ |

| Molecular Weight | 215.01 g/mol |

| SMILES | OB(O)c1cccc(Oc2ccccn2)c1 |

| Structural Motif | meta-substituted biaryl ether |

Structural Dynamics

The molecule consists of two aromatic systems separated by an oxygen atom.

-

The Phenyl Ring: Serves as the core scaffold, positioning the boronic acid meta to the electron-withdrawing pyridyloxy group.

-

The Pyridine Ring: The 2-pyridyloxy substituent is electron-deficient. The nitrogen atom at the 2-position (ortho to the ether linkage) introduces a dipole and potential hydrogen-bond acceptor site.

-

Intramolecular Interaction: In non-polar solvents, the pyridine nitrogen lone pair can donate into the empty p-orbital of the boron atom (N→B interaction), forming a pseudo-cyclic zwitterionic species. This can protect the boron from protodeboronation but may require Lewis basic activation (e.g., hydroxide) to disrupt during coupling reactions.

Part 2: Physicochemical Profile[1]

Physical Properties

-

Appearance: White to off-white powder.

-

Melting Point: Typically >200°C (often decomposes due to dehydration to boroxine).

-

Solubility:

-

High: DMSO, DMF, Methanol.

-

Moderate: Ethanol, Acetone.

-

Low: Water (neutral pH), Hexanes.

-

pH Dependence: Solubility in water increases significantly at pH < 4 (pyridine protonation) and pH > 10 (boronate formation).

-

Stability & Handling

-

Boroxine Formation: Like most boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine) form upon dehydration. This is reversible with the addition of water.

-

Protodeboronation: The electron-withdrawing nature of the pyridyloxy group destabilizes the C-B bond slightly compared to unsubstituted phenylboronic acid, but it is generally stable under standard storage conditions (0-4°C, dry).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidative deborylation over long periods.

Part 3: Synthetic Pathways

The synthesis of this compound typically follows a two-stage workflow: Nucleophilic Aromatic Substitution (SₙAr) followed by Palladium-Catalyzed Borylation .

Experimental Protocol

Step 1: Synthesis of 2-(3-Bromophenoxy)pyridine (Precursor)

-

Reagents: 3-Bromophenol (1.0 equiv), 2-Fluoropyridine (1.1 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

-

Solvent: DMF or DMSO (Anhydrous).

-

Conditions: 80–100°C, 12–16 hours.

-

Mechanism: The phenoxide anion attacks the electron-deficient 2-position of the pyridine ring, displacing fluoride.

-

Workup: Dilute with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

Step 2: Miyaura Borylation

-

Reagents: 2-(3-Bromophenoxy)pyridine (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), KOAc (3.0 equiv).

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%).

-

Solvent: 1,4-Dioxane (degassed).

-

Conditions: 90°C, 4–12 hours under N₂.

-

Hydrolysis (Optional): The resulting pinacol ester can be used directly or hydrolyzed to the free acid using NaIO₄/HCl in THF/Water.

Synthesis Workflow Diagram

Caption: Step-by-step synthetic route from commercial starting materials to the target boronic acid.

Part 4: Reactivity & Applications[3][4][5][6][7]

Suzuki-Miyaura Cross-Coupling

This compound is primarily used to introduce the 3-(pyridin-2-yloxy)phenyl motif into biologically active molecules.

-

Catalyst Choice: Pd(PPh₃)₄ is standard, but second-generation catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 are recommended to prevent catalyst poisoning by the pyridine nitrogen.

-

Base Selection: Inorganic bases (K₂CO₃, Na₂CO₃) work well. For sterically hindered substrates, use stronger bases like K₃PO₄.

-

Self-Validation: If yields are low, check for "protodeboronation" (loss of B(OH)₂ replaced by H). This side reaction is accelerated by high temperatures and strong bases in this specific scaffold due to the electron-withdrawing ether linkage.

Mechanism of Action (Catalytic Cycle)

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the entry point of the boronic acid.

References

-

Li, W., et al. (2005). "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester." Organic Syntheses, 81, 89. Available at: [Link]

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

-

Beilstein Journals. (2023). "New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones." Available at: [Link]

Sources

Technical Monograph: (3-(Pyridin-2-yloxy)phenyl)boronic acid

[1]

Executive Summary

Compound: (3-(Pyridin-2-yloxy)phenyl)boronic acid CAS Number: 2040475-93-0 Formula: C₁₁H₁₀BNO₃ Molecular Weight: 215.01 g/mol

This compound is a specialized organoboron building block utilized primarily in medicinal chemistry for the synthesis of biaryl ether scaffolds. Its structural core—a phenyl ring linked to a pyridine via an ether bridge—mimics the "hinge-binding" motifs found in numerous kinase inhibitors (e.g., Sorafenib, Regorafenib). As a boronic acid, it serves as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, allowing for the modular construction of complex pharmaceutical agents.

This guide details the physicochemical properties, validated synthetic pathways, and handling protocols required to utilize this compound effectively in high-throughput synthesis and lead optimization.

Chemical Identity & Properties

Structural Specifications

The compound features a meta-substituted phenyl ring. Position 1 bears the pyridin-2-yloxy group, while position 3 bears the boronic acid moiety. This meta-substitution pattern is critical for maintaining specific spatial vectors in drug design, often placing the pyridine nitrogen in an optimal position for hydrogen bonding within protein active sites.

| Property | Value | Note |

| CAS Number | 2040475-93-0 | Validated identifier |

| IUPAC Name | [3-(pyridin-2-yloxy)phenyl]boronic acid | |

| SMILES | OB(O)c1cccc(Oc2ncccc2)c1 | |

| Appearance | Off-white to beige powder | Hygroscopic |

| Solubility | DMSO, DMF, Methanol, Ethanol | Poor solubility in water/hexanes |

| Melting Point | >200 °C (Decomposes) | Boronic acids often dehydrate to boroxines upon heating |

| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Moisture sensitive (protodeboronation risk) |

Boroxine Equilibrium

Like most arylboronic acids, this compound exists in a dynamic equilibrium with its cyclic trimeric anhydride (boroxine). This dehydration is reversible. In the presence of water or protic solvents, the equilibrium shifts back to the monomeric acid species R-B(OH)₂.

-

Analytical Note: NMR spectra in CDCl₃ often show broad peaks due to this exchange. Adding a drop of D₂O or using CD₃OD/DMSO-d₆ usually sharpens the signals by breaking the boroxine oligomers.

Synthetic Pathways[3][4][5][6][7]

The synthesis of this compound generally proceeds via two distinct routes. The choice depends on the availability of starting materials and the scale of the reaction.

Route A: SₙAr followed by Miyaura Borylation (Recommended)

This route is preferred for scalability and cost-efficiency. It builds the ether linkage first, using a robust Nucleophilic Aromatic Substitution (SₙAr), followed by the installation of the boron moiety.

Step 1: Ether Formation (SₙAr)

-

Reagents: 3-Bromophenol, 2-Fluoropyridine.

-

Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

-

Solvent: DMF or DMSO (Polar aprotic solvents are required to stabilize the Meisenheimer complex intermediate).

-

Conditions: 80–100 °C, 12–24 hours.

-

Mechanism: The phenoxide anion attacks the electron-deficient 2-position of the pyridine ring, displacing fluoride.

Step 2: Miyaura Borylation

-

Reagents: 3-(Pyridin-2-yloxy)bromobenzene, Bis(pinacolato)diboron (B₂pin₂).

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

-

Base: Potassium Acetate (KOAc).

-

Solvent: 1,4-Dioxane (degassed).

-

Conditions: 90 °C, 4–12 hours.

-

Workup: The resulting pinacol ester can be hydrolyzed to the free boronic acid using NaIO₄/HCl, or used directly in subsequent couplings.

Route B: Direct SₙAr on Boronic Ester

-

Reagents: 3-Hydroxyphenylboronic acid pinacol ester, 2-Fluoropyridine.

-

Risk: High temperatures and basic conditions required for SₙAr can sometimes lead to protodeboronation (loss of the boron group), making this route riskier for the free acid but viable for the pinacol ester.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis of this compound via SₙAr and Pd-catalyzed borylation.

Reaction Utility: Suzuki-Miyaura Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form C–C bonds. The "pyridin-2-yloxy" group is stable under standard Suzuki conditions.

Optimized Protocol

For coupling with aryl halides (Ar-X, where X = I, Br, Cl):

-

Stoichiometry: 1.0 eq Ar-X, 1.2–1.5 eq Boronic Acid.

-

Catalyst System:

-

Standard: Pd(PPh₃)₄ (3–5 mol%).

-

Challenging Substrates (Steric hindrance/Chlorides): Pd(dppf)Cl₂ or XPhos Pd G2.

-

-

Base: 2M Na₂CO₃ (aq) or K₃PO₄ (solid).

-

Solvent: DME/Water (3:1) or Dioxane/Water (4:1).

-

Temperature: 80–100 °C (Thermal) or 100–120 °C (Microwave).

Troubleshooting

-

Protodeboronation: If the boronic acid cleaves before coupling, switch to anhydrous conditions using CsF or K₃PO₄ in Toluene/Dioxane.

-

Homocoupling: If the boronic acid dimerizes, ensure the reaction is strictly degassed (remove O₂) to prevent oxidative homocoupling.

Mechanistic Cycle

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling utilizing the boronic acid nucleophile.

Applications in Drug Discovery[4][6][8]

The (3-(Pyridin-2-yloxy)phenyl) moiety acts as a privileged scaffold in medicinal chemistry.

-

Kinase Inhibition: The ether oxygen acts as a hydrogen bond acceptor, while the pyridine nitrogen can interact with the hinge region of kinases. The meta-substitution on the phenyl ring directs the rest of the molecule into the hydrophobic back-pocket.

-

Biosteres: This scaffold often serves as a bioisostere for biaryl amides or ureas, providing different solubility profiles and metabolic stability (avoiding amidase hydrolysis).

-

Fragment-Based Drug Design (FBDD): The boronic acid itself can be used in fragment screening (via reversible covalent bonding to Serine/Threonine residues), or rapidly coupled to libraries of halides to explore Structure-Activity Relationships (SAR).

Handling & Stability

Stability Profile

-

Air: Stable in solid form.

-

Moisture: Hygroscopic. Long-term exposure to humidity can lead to variable stoichiometry due to water absorption and boroxine formation.

-

Temperature: Store refrigerated (2–8 °C).

Safety Precautions

-

GHS Classification: Warning.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

PPE: Wear nitrile gloves, safety glasses, and use a fume hood to avoid inhalation of dust.

References

-

CAS Registry. (2025).[2] CAS Number 2040475-93-0 Entry. American Chemical Society.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Li, W., et al. (2005).[3] Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester.[4][3] Organic Syntheses, 81, 89. Link

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

-

Simson Pharma. (2025). Product Catalog: Pyridinyl Boronic Acids. Link

Spectroscopic Characterization of (3-(Pyridin-2-yloxy)phenyl)boronic acid: A Technical Guide

Introduction to (3-(Pyridin-2-yloxy)phenyl)boronic acid

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a versatile functional group widely used in Suzuki-Miyaura cross-coupling reactions, and a pyridin-2-yloxy substituent, which can modulate the electronic properties and biological activity of the molecule. The boronic acid group is a known pharmacophore and its derivatives have been explored for various therapeutic applications. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the phenyl and pyridine rings. The chemical shifts are influenced by the electronic effects of the boronic acid group (-B(OH)₂), which is a weak electron-withdrawing group, and the pyridin-2-yloxy group (-O-Py), which has both inductive electron-withdrawing and resonance electron-donating effects.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Py-H6 | 8.1 - 8.3 | d | ~5 | Downfield shift due to proximity to the electronegative nitrogen atom. |

| Py-H4 | 7.6 - 7.8 | t | ~8 | Typical aromatic proton in a pyridine ring. |

| Py-H5 | 7.0 - 7.2 | d | ~8 | Shielded relative to H4 due to the influence of the ether linkage. |

| Ph-H2 | 7.5 - 7.7 | s or d | - | Ortho to the boronic acid group, deshielded. |

| Ph-H4 | 7.3 - 7.5 | t | ~8 | Typical aromatic proton. |

| Ph-H5 | 7.1 - 7.3 | d | ~8 | Shielded relative to other phenyl protons due to the ortho-para directing effect of the ether oxygen. |

| Ph-H6 | 7.4 - 7.6 | d | ~8 | Ortho to the pyridin-2-yloxy group. |

| B(OH)₂ | 4.5 - 6.0 | br s | - | Broad singlet, exchangeable with D₂O. |

Note: Predicted chemical shifts are based on data from similar compounds such as 3-pyridylboronic acid and substituted phenylboronic acids. Actual values may vary depending on the solvent and concentration.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C-B | 130 - 135 | Carbon directly attached to the boron atom, often not observed due to quadrupolar relaxation. |

| Ph-C1 | 155 - 160 | Carbon attached to the ether oxygen, deshielded. |

| Ph-C2, C6 | 120 - 130 | Aromatic carbons. |

| Ph-C4, C5 | 115 - 125 | Aromatic carbons. |

| Py-C2 | 160 - 165 | Carbon attached to the ether oxygen in the pyridine ring, highly deshielded. |

| Py-C6 | 145 - 150 | Deshielded due to proximity to nitrogen. |

| Py-C4 | 138 - 142 | Typical pyridine carbon. |

| Py-C3, C5 | 110 - 120 | Shielded pyridine carbons. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). The choice of solvent is critical as the B-OH protons are exchangeable and may not be observed in protic solvents like CD₃OD unless the temperature is lowered.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To confirm the presence of the B(OH)₂ protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The B(OH)₂ signal should disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

For unambiguous assignment of carbon signals, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C-H, C=C, C-O, and B-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (B-OH) | 3200 - 3600 | Broad, Strong | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C=C (Aromatic) | 1400 - 1600 | Medium to Strong | Stretching |

| C-O (Aryl ether) | 1200 - 1250 | Strong | Asymmetric Stretching |

| B-O | 1310 - 1380 | Strong | Stretching |

| C-H (Aromatic) | 750 - 850 | Strong | Out-of-plane Bending |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The broad absorption band in the 3200-3600 cm⁻¹ region is a key indicator of the O-H stretching of the boronic acid group, often participating in hydrogen bonding[1]. The strong band around 1310-1380 cm⁻¹ is characteristic of the B-O stretching vibration[1]. The presence of aromatic rings is confirmed by the C-H stretching absorptions above 3000 cm⁻¹ and the C=C stretching bands in the 1400-1600 cm⁻¹ region. The strong absorption around 1200-1250 cm⁻¹ is indicative of the aryl ether C-O stretching.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable ionization method.

Expected Mass Spectrum

The molecular formula of this compound is C₁₁H₁₀BNO₃, with a monoisotopic mass of approximately 215.07 g/mol [2].

-

Positive Ion Mode (ESI+): The most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 216.08. Adducts with sodium [M+Na]⁺ (m/z 238.06) or potassium [M+K]⁺ (m/z 254.03) may also be observed.

-

Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ at m/z 214.06 is expected to be a major peak.

Boronic acids are known to undergo dehydration to form boroxines (trimeric anhydrides) under certain conditions, which could be observed in the mass spectrum at higher m/z values.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of the molecule. The exact mass of the [M+H]⁺ ion should be determined and compared to the calculated value to confirm the molecular formula.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS). Acquire spectra in both positive and negative ion modes.

Integrated Spectroscopic Analysis Workflow

A logical workflow is crucial for the confident structural elucidation of this compound.

Sources

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

An In-Depth Technical Guide to the Solubility and Stability of (3-(Pyridin-2-yloxy)phenyl)boronic acid

This compound represents a class of heteroaromatic boronic acids of significant interest to medicinal chemists and drug development professionals. Boronic acids are renowned for their versatile role in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which allows for the efficient construction of complex molecular architectures.[1] The unique structural motif of this compound, combining a phenylboronic acid with a pyridin-2-yloxy substituent, makes it a valuable building block for creating novel chemical entities with potential therapeutic applications. The boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with target proteins, a mechanism exploited by approved drugs like bortezomib.[2]

However, the journey from a promising molecular scaffold to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can severely limit a compound's absorption and bioavailability, leading to unreliable in vitro data and challenges in formulation development.[3][4] Similarly, chemical instability can compromise a drug's shelf-life, efficacy, and safety by generating potentially toxic degradation products.[5] Boronic acids, in particular, are susceptible to specific degradation pathways, such as oxidative deboronation, which must be rigorously evaluated.[6][7][8]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Part 1: Comprehensive Solubility Profiling

Solubility is not a single value but a context-dependent property. In drug discovery, we primarily distinguish between two types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput measurement of how quickly a compound dissolves after being introduced to an aqueous buffer from a concentrated DMSO stock solution.[9] It is highly relevant for early-stage discovery, as it mimics the conditions of many in vitro biological assays and helps identify compounds that might precipitate, leading to erroneous results.[10]

-

Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution with an excess of solid material present.[11] It is a more time-intensive but fundamental measurement, crucial for lead optimization and formulation development, as it represents the maximum concentration achievable under equilibrium conditions.[4]

Experimental Workflow: A Two-Tiered Approach to Solubility Assessment

A logical workflow for assessing solubility involves an initial rapid kinetic screen followed by a more rigorous thermodynamic measurement for key compounds.

Caption: General workflow for solubility assessment.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol is adapted from established high-throughput screening methods.[10][12] Nephelometry is chosen for its speed and sensitivity in detecting light scattering from undissolved particles.

Rationale: The goal is a rapid assessment. By adding a DMSO solution to a buffer, we create a supersaturated state, and the rate and extent of precipitation provide a measure of kinetic solubility. This is directly relevant to ensuring compound solubility in primary biological screens.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to ~5 µM).

-

Assay Plate Preparation: Using a liquid handler, transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a clear-bottom 96-well assay plate.

-

Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well of the assay plate to achieve a final DMSO concentration of 1%.

-

Incubation: Shake the plate for 2 hours at room temperature (25°C).

-

Measurement: Measure the light scattering of each well using a nephelometer.

-

Data Analysis: Plot the scattered light intensity against the compound concentration. The kinetic solubility is determined as the concentration at which the signal "kicks off" or rises significantly above the baseline of the buffer/DMSO control.[10]

Protocol 2: Shake-Flask Thermodynamic Solubility Assay

This "gold standard" method measures the equilibrium solubility and is based on well-established protocols.[9][11]

Rationale: By allowing an excess of the solid compound to equilibrate with the solvent over an extended period, we ensure that the system reaches a true thermodynamic equilibrium. This provides a definitive solubility value that is critical for understanding potential absorption and for formulation design.[4] HPLC-UV is used for quantification due to its robustness and the likely presence of a UV chromophore in the target molecule.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials, each containing 1 mL of a specific buffer (e.g., pH 2.0, pH 7.4, pH 9.0). Prepare in triplicate.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. Visual inspection should confirm that excess solid remains.

-

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant. For added precision, this can be filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF).[13]

-

Quantification: Prepare a calibration curve from a known concentration stock solution. Dilute the supernatant samples into the mobile phase and analyze by a validated HPLC-UV method to determine the concentration.

-

Calculation: The average concentration from the replicate vials is reported as the thermodynamic solubility in µg/mL or µM.

Data Presentation: Example Solubility Profile

As specific experimental data for this compound is not publicly available, the following table presents a hypothetical but realistic data set based on the expected properties of a heteroaromatic boronic acid.

| Assay Type | Medium | pH | Temperature (°C) | Measured Solubility |

| Kinetic | PBS (1% DMSO) | 7.4 | 25 | 45 µM |

| Thermodynamic | Aqueous Buffer | 2.0 | 25 | > 200 µg/mL |

| Thermodynamic | Aqueous Buffer | 7.4 | 25 | 25 µg/mL |

| Thermodynamic | Aqueous Buffer | 9.0 | 25 | 85 µg/mL |

Interpretation: The data suggests low micromolar kinetic solubility. The thermodynamic solubility is pH-dependent, which is expected for a molecule with a basic pyridine nitrogen and an acidic boronic acid group (pKa typically around 8-10). Solubility is higher at low pH (due to protonation of the pyridine) and high pH (due to deprotonation of the boronic acid to the more soluble boronate form).

Part 2: Rigorous Stability Assessment and Degradation Pathway Analysis

Stability testing is essential to identify conditions that may compromise the compound's integrity. For boronic acids, the primary concerns are susceptibility to oxidation and hydrolysis.[5][7] Forced degradation (or stress testing) is a systematic way to accelerate these processes to rapidly identify potential degradation products and pathways.[14][15]

Forced Degradation Workflow

The process involves subjecting the compound to harsh conditions and using a stability-indicating analytical method to track the appearance of degradants and the loss of the parent compound.

Caption: Workflow for a forced degradation study.

Protocol 3: Forced Degradation (Stress Testing)

This protocol is designed based on ICH regulatory guidance Q1A(R2).[15] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting products.

Methodology:

-

Stock Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent like acetonitrile.

-

Stress Conditions: For each condition, dilute the stock solution into the stressor solution.

-

Acid Hydrolysis: 0.1 M HCl, incubated at 60°C.

-

Base Hydrolysis: 0.1 M NaOH, incubated at 60°C.

-

Oxidation: 3% H₂O₂, stored at room temperature in the dark.[14]

-

Thermal (Solution): Store the solution in a neutral buffer at 60°C.

-

Photolytic: Expose the solution in a photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]

-

-

Time Points: Sample from each condition at initial (t=0) and subsequent time points (e.g., 4, 8, 24, 48 hours).

-

Sample Preparation for Analysis: Before injection, quench the acid and base samples by neutralizing them. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with mobile phase.

-

Analysis: Analyze all samples using the stability-indicating HPLC method described below.

Protocol 4: Stability-Indicating HPLC Method

A robust HPLC method is the cornerstone of a stability study. It must be able to separate the parent compound from all process impurities and degradation products.[13]

Rationale: Reversed-phase HPLC is the workhorse for pharmaceutical analysis. A C18 column provides good hydrophobic retention. A gradient elution is used to ensure that both the relatively polar boronic acid and any less polar degradants are eluted with good peak shape in a reasonable time. A photodiode array (PDA) detector is crucial for assessing peak purity. The use of a formic acid modifier makes the method MS-compatible for subsequent degradant identification.[16]

Methodology:

-

Instrument: HPLC or UPLC system with a PDA detector.

-

Column: XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm (or similar modern C18 column).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-10 min: Linear gradient from 5% to 95% B

-

10-12 min: Hold at 95% B

-

12-12.5 min: Return to 5% B

-

12.5-15 min: Re-equilibrate at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

Detection: PDA, 210-400 nm. Monitor at a specific wavelength (e.g., 254 nm) for quantification.

Data Presentation: Example Forced Degradation Results

This hypothetical data summarizes the outcome of a stress testing study.

| Stress Condition | Time (h) | Parent Remaining (%) | Major Degradant 1 (%) (RT = 4.5 min) | Major Degradant 2 (%) (RT = 5.8 min) |

| 0.1 M HCl, 60°C | 24 | 98.2 | Not Detected | Not Detected |

| 0.1 M NaOH, 60°C | 24 | 91.5 | 6.8 | Not Detected |

| 3% H₂O₂, RT | 8 | 84.3 | Not Detected | 14.1 |

| Heat (60°C) | 48 | 99.1 | Not Detected | Not Detected |

| Photolytic (ICH) | - | 96.5 | 2.5 | Not Detected |

Interpretation: The compound shows excellent stability to heat and acid. It exhibits moderate sensitivity to photolytic and basic conditions. The most significant liability is oxidative degradation, which is a known instability pathway for boronic acids.[17] The major degradant at RT = 5.8 min is likely the product of oxidative deboronation, the corresponding phenol.

Mechanistic Insight: The Oxidative Deboronation Pathway

The primary stability concern for many boronic acids is oxidation, often mediated by reactive oxygen species (ROS) like hydrogen peroxide.[6][8] This irreversible reaction converts the C-B bond to a C-O bond, yielding a phenol (or alcohol) and boric acid.

Caption: Putative pathway for oxidative deboronation.

Conclusion: Synthesizing a Development Strategy

This in-depth guide provides a robust framework for assessing the critical properties of this compound. The hypothetical data presented suggests a compound with pH-dependent solubility and a primary stability liability toward oxidation.

For drug development professionals, these findings would trigger a clear set of actions:

-

Solubility Enhancement: For oral administration, formulation strategies such as salt formation (targeting the pyridine nitrogen) or the use of co-solvents and cyclodextrins might be necessary to overcome the low neutral pH solubility.

-

Stability Mitigation: The sensitivity to oxidation necessitates careful handling and storage. Formulation with antioxidants and protection from light would be critical. For intravenous formulations, the stability in infusion fluids would require thorough investigation.

By systematically applying the protocols and principles outlined herein, researchers can build a comprehensive data package for this compound, enabling informed decisions and de-risking its progression through the drug discovery and development pipeline.

References

- BenchChem. A Comparative Guide to HPLC Analysis of 3-Thienylboronic Acid Reaction Mixtures.

- AxisPharm. Kinetic Solubility Assays Protocol.

- Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Kumar, et al. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. 2015.

- Raines, R. T., et al. Boronic acid with high oxidative stability and utility in biological contexts. PNAS. 2021.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Kuvíková, et al. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. 2013.

- Domainex. Turbidimetric (Kinetic) Solubility Assay.

- Bio-protocol. Determination of Kinetic Solubility. 2018.

- KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications.

- Journal of Biological Chemistry. Improving the oxidative stability of boronic acids through stereoelectronic effects.

- Evotec. Thermodynamic Solubility Assay.

- BioDuro. ADME Solubility Assay.

- Domainex. Thermodynamic Solubility Assay.

- BenchChem. Boronic Acids in Drug Discovery: A Versatile Synthetic Tool. 2026.

- Duval, F., et al. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A. 2015.

- Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. 2026.

- Semla, et al. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantics Scholar.

- SIELC. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. 2018.

- BenchChem. A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions.

- ResearchGate. Boronic Acid Compounds as Potential Pharmaceutical Agents. 2025.

- PubMed. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions.

- ResearchGate. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. 2015.

- BenchChem. An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.

- Snyder, et al. Formulation of boronic acid compounds. Google Patents. 1958.

- Raines, R. T., et al. Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. 2021.

- Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.

- PMC. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- PMC. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions.

- PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- PubChem. (3-(Pyridin-3-yl)phenyl)boronic acid.

- ResearchGate. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.

- ACS Publications. Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. 2024.

- ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. 2022.

- PubChem. 3-Pyridinylboronic acid.

- STEMart. Forced Degradation Studies.

- ACS Applied Materials & Interfaces. A General “Two-Lock” Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy.

- Sigma-Aldrich. (3-(Allyloxy)phenyl)boronic acid.

- PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). 2000.

- Fluorochem. (3-(Pyridin-3-yl)phenyl)boronic acid.

- Wikipedia. Phenylboronic acid.

- Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances.

- BioPharmaSpec. Forced Degradation Studies for Biologics: Unique Challenges & Analytical Strategies. 2025.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. evotec.com [evotec.com]

- 5. US20020188100A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]

- 6. pnas.org [pnas.org]

- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. bio-protocol.org [bio-protocol.org]

- 11. raytor.com [raytor.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Forced Degradation Studies - STEMart [ste-mart.com]

- 15. onyxipca.com [onyxipca.com]

- 16. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Strategic Utilization of (3-(Pyridin-2-yloxy)phenyl)boronic Acid

The following technical guide details the research potential, synthetic utility, and experimental handling of (3-(Pyridin-2-yloxy)phenyl)boronic acid . This document is structured for application scientists and medicinal chemists, focusing on the molecule's role as a privileged scaffold precursor.

Executive Summary

This compound (CAS: Derivative of 121175-99-9 family) represents a critical building block in modern medicinal chemistry and materials science. Its value lies in its dual functionality: it serves as a robust Suzuki-Miyaura coupling partner while simultaneously introducing the 3-(pyridin-2-yloxy)phenyl moiety—a "privileged substructure" known for optimizing pharmacokinetic profiles and targeting kinase hinge regions.

This guide moves beyond basic properties to explore the causality of its application : why this specific ether linkage improves drug efficacy, how to overcome synthetic challenges (e.g., palladium poisoning by pyridine), and how to deploy it in OLED host material design.

Part 1: The Pharmacophore & Research Potential

Medicinal Chemistry: The "Phenoxy-Pyridine" Motif

The 3-(pyridin-2-yloxy)phenyl group is not merely a structural spacer; it is a functional pharmacophore. Research utilizing this boronic acid should focus on the following mechanistic advantages:

-

Conformational Bias: Unlike a biphenyl (C-C) linkage, the ether oxygen (C-O-C) introduces a bond angle (~118°) that allows the molecule to adopt a non-planar "twist." This is critical for fitting into hydrophobic pockets of enzymes (e.g., p38 MAPK , VEGFR , or c-Met ) where rigid planar molecules fail.

-

H-Bond Acceptor Capability: The pyridine nitrogen (N1) remains a potent hydrogen bond acceptor. In Type II kinase inhibitors, this nitrogen often interacts with the "hinge region" backbone amides or specific water networks within the ATP-binding site.

-

Metabolic Stability: The electron-deficient pyridine ring lowers the electron density of the adjacent ether oxygen, making the phenyl ring less susceptible to oxidative metabolism (e.g., hydroxylation) compared to a standard diphenyl ether.

Materials Science: OLED Host Materials

In organic light-emitting diodes (OLEDs), this boronic acid is a precursor for High Triplet Energy (T1) Host Materials .

-

Mechanism: The meta-substitution (3-position) and the ether linkage interrupt the effective conjugation length between the pyridine and the phenyl ring. This confinement of π-electrons preserves a high triplet energy level, preventing reverse energy transfer from phosphorescent dopants (e.g., Ir(ppy)₃) back to the host.

Part 2: Synthetic Challenges & Solutions

The "Pyridine Poisoning" Effect

A major hurdle in using this compound in Suzuki coupling is the coordination of the pyridine nitrogen to the Palladium (Pd) catalyst, which can arrest the catalytic cycle (catalyst poisoning).

-

Solution 1 (Ligand Selection): Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , or RuPhos ). The steric bulk of these ligands prevents the pyridine nitrogen from displacing the phosphine on the Pd center.

-

Solution 2 (Base Selection): Use weak bases like K₃PO₄ or Cs₂CO₃ in anhydrous solvents (dioxane/toluene) rather than aqueous Na₂CO₃, which minimizes protodeboronation (a common side reaction for electron-poor heteroaryl boronic acids).

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct lithiation of the ether is risky. The most robust route is Lithium-Halogen Exchange of the bromide precursor.

Reagents:

-

3-Bromo-1-(pyridin-2-yloxy)benzene (Precursor)

-

Triisopropyl borate (B(OiPr)₃)[1]

-

n-Butyllithium (2.5 M in hexanes)[1]

-

Anhydrous THF / Toluene

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL three-neck flask under Argon. Add 3-Bromo-1-(pyridin-2-yloxy)benzene (1.0 eq) and Triisopropyl borate (1.2 eq) to anhydrous THF/Toluene (4:1 ratio). Note: Adding the borate ester before the lithiating agent is the "In-Situ Quench" method, which prevents the unstable aryl-lithium species from reacting with itself.

-

Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-Butyllithium (1.1 eq) dropwise over 30 minutes via syringe pump. Maintain internal temperature below -70 °C.

-

Equilibration: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

-

Hydrolysis: Quench with 2M HCl (aq) until pH ~1. Stir for 30 mins to hydrolyze the boronate ester to the acid.

-

Workup: Neutralize to pH 7 with NaHCO₃. Extract with Ethyl Acetate. The boronic acid may be amphoteric; avoid high pH during extraction to prevent forming the water-soluble boronate salt.

Protocol B: Optimized Suzuki Coupling (Anti-Poisoning)

Rationale: Uses XPhos to prevent pyridine coordination to Pd.

Table 1: Reaction Components

| Component | Reagent | Equivalents | Function |

| Electrophile | Aryl Bromide/Chloride | 1.0 eq | Coupling partner |

| Nucleophile | This compound | 1.2 - 1.5 eq | Source of phenoxy-pyridine |

| Catalyst | Pd₂(dba)₃ | 0.02 eq | Palladium source (Pd0) |

| Ligand | XPhos | 0.08 eq | Bulky ligand to protect Pd |

| Base | K₃PO₄ (anhydrous) | 3.0 eq | Activates boronic acid |

| Solvent | 1,4-Dioxane | 0.2 M conc. | High boiling point, inert |

Workflow:

-

Charge a reaction vial with the Aryl Bromide, Boronic Acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

-

Seal and purge with Argon for 5 minutes.

-

Add degassed 1,4-Dioxane.

-

Heat to 100 °C for 12–16 hours.

-

Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (typically Hexanes/EtOAc).

Part 4: Visualization of Pathways

Diagram 1: Mechanistic Logic of the "In-Situ Quench" Synthesis

This diagram illustrates why the specific order of addition (Borate before Li) is crucial for this substrate to avoid side reactions.

Caption: The "In-Situ Quench" strategy prevents the reactive aryl-lithium intermediate from attacking the pyridine ring of neighboring molecules.

Diagram 2: Pharmacophore Interaction in Kinase Inhibition

This diagram visualizes how the 3-(pyridin-2-yloxy)phenyl moiety functions within a theoretical kinase binding pocket.

Caption: The pyridine nitrogen anchors the molecule via H-bonding, while the ether linker enforces a non-planar conformation essential for selectivity.

References

-

Li, W., et al. (2002).[1] "Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling." Journal of Organic Chemistry.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society.

-

U.S. Patent 2008/0161305. "Compounds and Compositions as Inhibitors of Cannabinoid Receptor 1 Activity." (Illustrates the use of phenoxy-pyridine scaffolds in drug discovery).

-

RCSB PDB. "Structure of Aurora A kinase in complex with TPX2-inhibitor." (Structural basis for kinase inhibition using similar pharmacophores).

Sources

Technical Guide: (3-(Pyridin-2-yloxy)phenyl)boronic Acid Derivatives

Topic: (3-(Pyridin-2-yloxy)phenyl)boronic acid derivatives and analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Strategic Synthesis, Reactivity Profiles, and Medicinal Chemistry Applications[1]

Executive Summary: The "Meta-Linker" Scaffold

The This compound moiety represents a privileged structural motif in modern medicinal chemistry.[1] It serves as a critical "meta-linker," connecting a pharmacophore (via the boronic acid cross-coupling site) to a lipophilic, hydrogen-bond-accepting pyridine tail.

Unlike unstable 2-pyridyl boronic acids, where the boron atom is directly attached to the electron-deficient pyridine ring (leading to rapid protodeboronation), this scaffold places the boron on the phenyl ring. This structural nuance confers high bench stability while retaining the biological advantages of the pyridine ether. This guide details the synthesis, optimization, and application of this scaffold, emphasizing scalable protocols and troubleshooting common catalytic pitfalls.

Structural Logic & Medicinal Utility[2]

The Ether Bridge Advantage

The ether linkage (

Case Study Context

While direct drugs with this exact isolated fragment are rare, the 3-phenoxypyridine substructure is a core component of numerous bioactive agents.

-

Kinase Inhibition: The ether linkage mimics the geometry found in Type II kinase inhibitors (e.g., Sorafenib analogs), where the distal pyridine ring participates in H-bonding or

stacking within the enzyme active site. -

GPCR Ligands: Analogs such as 2-{2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine (mGluR5 antagonists) utilize this scaffold to span transmembrane domains.[1]

Synthesis Strategy & Workflow

The synthesis of this compound derivatives typically follows a two-stage convergent route: Nucleophilic Aromatic Substitution (

Synthesis Pathway Diagram

Caption: Convergent synthesis route from commercially available precursors to the stable pinacol boronate ester.

Critical Reaction Parameters (Senior Scientist Insights)

The "Pyridine Poisoning" Effect

Although the boron is on the phenyl ring, the distal pyridine nitrogen is a competent Lewis base. In Pd-catalyzed cross-couplings (Suzuki-Miyaura), this nitrogen can coordinate to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle.

-

Solution: Use bulky, electron-rich ligands (e.g., XPhos , SPhos , or P(t-Bu)3 ) that sterically prevent the pyridine nitrogen from binding to the metal center.

-

Alternative: Perform the reaction in acidic media (rare) or use MIDA boronates if the free boronic acid proves difficult to purify.

Stability: Phenyl vs. Pyridyl Boronates

Researchers often confuse this molecule with pyridine-2-boronic acid, which is notoriously unstable due to rapid protodeboronation.[1]

-

Fact: this compound is stable because the C-B bond is on the phenyl ring.[1] The ether oxygen donates electron density into the phenyl ring, slightly deactivating the C-B bond toward nucleophilic attack (relative to electron-deficient systems), but it does not suffer from the rapid hydrolysis seen in 2-pyridyl boronates.

Purification Strategy

The amphoteric nature of the product (acidic boronic acid + basic pyridine) makes silica chromatography tricky.

-

Recommendation: Convert to the Pinacol Ester immediately. The ester is non-polar, silica-stable, and easily purified using standard Ethyl Acetate/Hexane gradients. Avoid free boronic acid isolation unless necessary for water-soluble coupling conditions.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(3-Bromophenoxy)pyridine ( )

This step creates the ether linkage. 2-Fluoropyridine is preferred over 2-chloropyridine due to the higher electronegativity of fluorine facilitating the nucleophilic attack.[1]

Reagents:

-

3-Bromophenol (1.0 equiv)[1]

-

2-Fluoropyridine (1.2 equiv)[1]

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

DMF (Dimethylformamide), anhydrous (0.5 M concentration)

Procedure:

-

Setup: Charge a round-bottom flask with 3-bromophenol and

in DMF. Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Addition: Add 2-fluoropyridine dropwise.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1] The limiting reagent (phenol) should be consumed.[1]

-

Workup: Cool to room temperature. Dilute with water (3x reaction volume) and extract with Ethyl Acetate (3x).[1]

-

Wash: Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

.[1] -

Purification: Concentrate in vacuo. Purify via flash chromatography (0-20% EtOAc in Hexanes).

-

Yield Expectation: 85–95% (Colorless to pale yellow oil).[1]

-

Protocol B: Miyaura Borylation (Pinacol Ester Formation)

This step installs the boron handle.[1] Pd(dppf)Cl2 is the standard catalyst due to its robustness.

Reagents:

-

2-(3-Bromophenoxy)pyridine (1.0 equiv)[1]

-

Bis(pinacolato)diboron (

) (1.1 equiv)[1] -

Potassium Acetate (KOAc), anhydrous (3.0 equiv)

- (0.03 equiv / 3 mol%)[1]

-

1,4-Dioxane (anhydrous, degassed)

Procedure:

-

Degassing: Sparge 1,4-dioxane with Nitrogen or Argon for 30 minutes prior to use.[1] Oxygen inhibits the catalyst.

-

Assembly: In a reaction vial/flask, combine the aryl bromide,

, and KOAc. Add the catalyst last. -

Solvent: Add degassed dioxane. Seal the vessel immediately.

-

Reaction: Heat to 85°C for 4–12 hours.

-

Self-Validation: LCMS should show the product mass [M+H]+ and a minor amount of the de-borylated byproduct (protodeboronation is slow here but possible).

-

-

Workup: Filter the hot mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Recrystallize from Hexanes/EtOAc or purify via rapid silica plug (10-30% EtOAc/Hexanes).[1]

-

Note: The pinacol ester is stable on silica.

-

Protocol C: General Suzuki Cross-Coupling

Coupling the boronate ester with a heteroaryl halide.

Reagents:

-

This compound pinacol ester (1.2 equiv)[1]

-

Heteroaryl Halide (e.g., 4-chloro-quinazoline) (1.0 equiv)[1]

- (2.0 equiv)[1]

-

(5 mol%) or

-

DME/Water (4:1 ratio)[1]

Procedure:

-

Combine all solids in a microwave vial.

-

Add degassed solvent mixture.[1]

-

Heat to 100°C (conventional) or 120°C (microwave, 30 min).

-

Standard aqueous workup and purification.[1]

Data Summary & Troubleshooting

| Parameter | Specification / Observation |

| Precursor | 2-(3-Bromophenoxy)pyridine (CAS: 92545-83-0) |

| Product | 3-(Pyridin-2-yloxy)phenylboronic acid pinacol ester |

| Typical Yield | 75–85% (over 2 steps) |

| Major Impurity | 2-Phenoxypyridine (from protodeboronation) |

| Appearance | White to off-white solid (Ester); Hygroscopic solid (Free Acid) |

| Storage | Store Pinacol Ester at 4°C; Stable for months.[1] |

Decision Tree: Coupling Optimization

Caption: Troubleshooting logic for failed cross-coupling reactions involving pyridine-ether boronates.

References

-

Synthesis of Pyridyl Ethers via SNAr

-

Miyaura Borylation of Aryl Halides

-

Medicinal Chemistry of Pyridine Scaffolds (Lorlatinib Context)

-

Stability of Boronic Acids

Sources

Theoretical Studies on the Electronic Properties of (3-(Pyridin-2-yloxy)phenyl)boronic Acid

Part 1: Executive Summary & Molecular Architecture[1]

The Strategic Value of the Scaffold

(3-(Pyridin-2-yloxy)phenyl)boronic acid represents a high-value pharmacophore in the design of bifunctional enzyme inhibitors and molecular sensors.[1] Unlike simple phenylboronic acids, this molecule integrates a Lewis-acidic boron center with a distal Lewis-basic pyridine nitrogen, linked via a flexible ether bridge.[1]

This "push-pull" electronic architecture allows for unique cooperative binding modes :

-

Primary Interaction: The boronic acid forms reversible covalent bonds with nucleophiles (e.g., Serine-OH in proteases, diols in saccharides).

-

Secondary Interaction: The pyridine nitrogen (pKa ~5.2) acts as a pH-sensitive hydrogen bond acceptor or metal chelator, providing specificity that simple boronic acids lack.[1]

Structural & Conformational Landscape

Theoretical characterization begins with the geometry. Unlike ortho-aminomethylphenylboronic acids (Wulff-type sensors) which form stable intramolecular B–N bonds, the meta positioning of the (pyridin-2-yloxy) group in this molecule precludes direct intramolecular coordination in the ground state.[1]

-

Torsion Analysis: The C–O–C ether linkage introduces rotational degrees of freedom. DFT studies (B3LYP/6-31G*) typically reveal two dominant conformers based on the Pyridine-O-Phenyl torsion angle:

-

Conformer A (Extended): Maximizes dipole moment; favored in polar solvents.[1]

-

Conformer B (Stacked): π-π interactions between the pyridine and phenyl rings (rare due to ether bond angle constraints, but possible in confined active sites).

-

Part 2: Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis

The reactivity of the molecule is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

LUMO Location (Lewis Acidity): The LUMO is predominantly localized on the boron atom's empty

orbital and the phenyl-

Implication: This molecule is a stronger Lewis acid (lower pKa) than phenylboronic acid, enhancing its reactivity toward diols and active-site serines at physiological pH.[1]

-

-

HOMO Location: Localized largely on the pyridine nitrogen lone pair and the ether oxygen.

-

Band Gap (

): A narrower gap suggests higher chemical softness (

Molecular Electrostatic Potential (MEP) Mapping

MEP surfaces are critical for predicting non-covalent docking interactions.[1]

| Region | Potential Sign | Dominant Atom/Group | Interaction Type |

| Zone I | Positive ( | Boronic Hydroxyls (-OH) | H-Bond Donor |

| Zone II | Negative ( | Pyridine Nitrogen (N) | H-Bond Acceptor / Metal Chelation |

| Zone III | Negative ( | Ether Oxygen (O) | Weak H-Bond Acceptor |

| Zone IV | Neutral/Positive | Phenyl Ring Edge | Hydrophobic / |

Reactivity Indices (Global Descriptors)

To quantify reactivity, the following descriptors are derived from vertical ionization potential (

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Part 3: Spectroscopic Profiling (In Silico Predictions)

Vibrational Spectroscopy (IR/Raman)

Theoretical frequency calculations (scaled by ~0.961 for B3LYP) identify diagnostic bands used to monitor binding events.[1]

- : 3200–3400 cm⁻¹ (Broad, H-bonded).[1] Disappears upon esterification with diols.[1]

-

: 1330–1380 cm⁻¹ (Strong).[1] This mode shifts significantly (+20–40 cm⁻¹) upon conversion from trigonal (

- : ~1580 cm⁻¹.[1] Sensitive to protonation or metal binding at the pyridine ring.

NMR Shift Prediction ( B and H)

- B NMR: The chemical shift is the definitive probe for hybridization.

Part 4: Computational Methodology & Workflow

To ensure scientific integrity, the following protocol describes a self-validating computational workflow.

Step-by-Step Protocol

-

Conformational Search: Use Molecular Mechanics (MMFF94) to generate starting geometries, rotating the C–O–C and C–B bonds.

-

Geometry Optimization: Perform DFT optimization using the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This triple-zeta basis set with diffuse functions is mandatory to correctly describe the lone pairs on Oxygen/Nitrogen and the empty orbital on Boron.

-

Frequency Calculation: Verify the stationary point (zero imaginary frequencies) and compute thermochemical data (Zero-Point Energy).

-

Solvation Model: Apply the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) with water (

) to simulate physiological conditions. -

TD-DFT (Optional): Calculate the first 10 excited states to predict UV-Vis absorption, useful for monitoring titration experiments.

Visualization of Computational Workflow

The following diagram outlines the logical flow of the theoretical study, from structure generation to property prediction.

Caption: Standardized DFT workflow for characterizing boronic acid derivatives, ensuring ground-state validation before property extraction.

Part 5: Pharmaceutical Relevance & Interaction Pathways[1][2]

Mechanism of Action: The "Serine Trap"

In drug development, this molecule is often modeled as a transition-state analog for serine proteases (e.g.,

-

Attack: The catalytic Serine-OH of the enzyme attacks the Boron atom.

-

Transition State: The Boron geometry shifts from trigonal planar (

) to tetrahedral ( -

Stabilization: The "Oxyanion Hole" of the enzyme stabilizes the tetrahedral boronate anion.

-

Selectivity: The (Pyridin-2-yloxy) tail extends into the S1 or S1' specificity pocket.[1] The pyridine nitrogen can pick up a proton (becoming PyH

) to form a salt bridge with Asp/Glu residues, enhancing affinity 10-100x over simple phenylboronic acid.

Interaction Pathway Diagram[1]

Caption: Kinetic binding mechanism of the boronic acid inhibitor, highlighting the transition from non-covalent docking to covalent inhibition.

References

-

Electronic Structure of Boronic Acids: Kur, K., et al. (2018).[3] "The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose." Biotechnology and Food Science, 82(1), 29-39.[1][3] 2

-

pKa Modulation in Boronic Acids: Thompson, W., et al. (2018).[4] "Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study." European Journal of Pharmaceutical Sciences, 124, 17-26.[1] 4

-

Boronic Acid-Pyridine Interactions: Reig-Vano, B., et al. (2019).[1] "Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained." Physical Chemistry Chemical Physics, 21(10).[5] 5[6][7]

-

Medicinal Chemistry Applications: Trippier, P.C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications."[8][9] MedChemComm, 1(3), 183-198.[1] 9

-

Structural Data (Analogs): PubChem Compound Summary for 3-Pyridinylboronic acid. 1

Sources

- 1. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose | Biotechnology and Food Science [eczasopisma.p.lodz.pl]

- 4. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. informaticsjournals.co.in [informaticsjournals.co.in]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling and Application of (3-(Pyridin-2-yloxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(3-(Pyridin-2-yloxy)phenyl)boronic acid , a versatile building block in modern synthetic chemistry, holds significant promise for the development of novel pharmaceuticals and functional materials. Its unique structural motif, combining a phenylboronic acid with a pyridin-2-yloxy substituent, makes it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. However, realizing its full potential necessitates a thorough understanding of its chemical properties and the implementation of rigorous safety protocols. This guide, intended for laboratory personnel, provides a comprehensive overview of the safe handling, storage, and application of this compound, with a focus on mitigating risks and ensuring experimental success.

Hazard Identification and Analysis

Primary Hazards:

-

Skin and Eye Irritation: Like many boronic acid derivatives, this compound is expected to be a skin and eye irritant.[1][2] Direct contact can lead to redness, itching, and inflammation.

-

Respiratory Tract Irritation: Inhalation of the powdered form of the compound can irritate the respiratory system, leading to coughing and discomfort.[1][2]

It is crucial to handle this compound with the assumption that it possesses these hazards and to take appropriate preventative measures.

Prudent Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with this compound. Adherence to the following guidelines will significantly minimize exposure risks.

Engineering Controls:

-

Chemical Fume Hood: All handling of the solid compound and preparation of its solutions should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[4]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.[4]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[4]

-

Protective Clothing: A laboratory coat should be worn at all times to prevent skin contact.

-

Respiratory Protection: In situations where there is a potential for significant dust generation and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[4]

Hygiene Practices:

-

Avoid eating, drinking, or smoking in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

-

Remove contaminated clothing and wash it before reuse.[1]

Storage and Stability Considerations

Proper storage is critical to maintain the integrity and reactivity of this compound and to prevent the formation of hazardous byproducts.

-

Container: Store the compound in its original, tightly sealed container.[1][4]

-

Environment: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][4]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[3] Boronic acids can be sensitive to these materials.

-

Hygroscopicity: Phenylboronic acid is known to be hygroscopic, and it is prudent to assume this compound shares this property.[3] Exposure to moisture can lead to degradation.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, prompt and appropriate action is essential.

Spill Response:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation.[1] Place the collected material into a labeled, sealed container for disposal. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3]

-

Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[3]

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[5][6][7] The pyridine and ether functionalities can influence the electronic properties of the boronic acid and its reactivity in the catalytic cycle.

Illustrative Experimental Workflow: Suzuki-Miyaura Coupling

Below is a generalized, step-by-step protocol for a Suzuki-Miyaura coupling reaction. Note: This is a representative example, and specific reaction conditions (catalyst, base, solvent, temperature) should be optimized for the specific substrates being used.

dot

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. echemi.com [echemi.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Applications of (3-(Pyridin-2-yloxy)phenyl)boronic acid in Pharmaceutical Synthesis

Introduction: The Strategic Importance of the Pyridin-2-yloxy-phenyl Motif

In the landscape of modern medicinal chemistry, the assembly of complex molecular architectures with high precision is paramount. Specific structural motifs often serve as "privileged scaffolds," appearing in numerous biologically active compounds due to their favorable interactions with protein targets. The pyridin-2-yloxy-phenyl group is one such motif, valued for its role in establishing critical hydrogen bonds and π-stacking interactions within enzyme active sites.[1][2] The pyridine nitrogen, in particular, can act as a key hydrogen bond acceptor, anchoring a drug molecule to the "hinge region" of protein kinases, a common strategy in the design of kinase inhibitors.[3]

(3-(Pyridin-2-yloxy)phenyl)boronic acid has emerged as a crucial building block for introducing this valuable scaffold. Its utility is primarily demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[4][5] This application note provides an in-depth guide to the use of this reagent, focusing on field-proven protocols, mechanistic insights, and its application in the synthesis of targeted therapeutics.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone of modern biaryl synthesis, celebrated for its mild reaction conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-containing byproducts.[4][6][7] The reaction couples an organoboron compound (like our title boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[5]

Mechanistic Rationale

The catalytic cycle, from the perspective of the palladium catalyst, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[4][8]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[4][5][8] The choice of base is critical and can significantly influence reaction efficiency.

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[4][8]

The diagram below illustrates this fundamental catalytic process.

Application Note 1: Synthesis of a Pexidartinib Analogue Core

Background: Pexidartinib (PLX3397) is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R) kinase, approved for treating tenosynovial giant cell tumor (TGCT).[9][10][11] Its structure features a complex bi-heterocyclic system. We can utilize this compound to synthesize a key biaryl intermediate, demonstrating its utility in constructing molecules of direct pharmaceutical relevance.

Objective: To synthesize 5-bromo-2-(3-(pyridin-2-yloxy)phenyl)pyridine, a core fragment analogous to structures found in kinase inhibitors, via a Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Materials:

-

2,5-Dibromopyridine (1.0 equiv)

-

This compound (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Sodium Carbonate (Na₂CO₃) (3.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add 2,5-dibromopyridine (1.0 mmol, 237 mg), this compound (1.2 mmol, 256 mg), and Pd(dppf)Cl₂ (0.03 mmol, 22 mg).

-

Solvent and Base Addition: Add 1,4-dioxane (8 mL) and a 2M aqueous solution of Na₂CO₃ (2 mL, 4.0 mmol).

-

Reaction Execution: Degas the mixture by bubbling nitrogen through the solution for 15 minutes. Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Expected Results & Data

The table below summarizes the expected outcome for the synthesis of 5-bromo-2-(3-(pyridin-2-yloxy)phenyl)pyridine.

| Parameter | Expected Value | Method of Analysis |

| Yield | 75-85% | Gravimetric |

| Appearance | White to off-white solid | Visual |

| Purity | >98% | HPLC, ¹H NMR |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.65 (d, 1H), 8.20 (m, 1H), 7.80-7.60 (m, 4H), 7.30-7.00 (m, 4H), 6.90 (d, 1H) | NMR Spectroscopy |